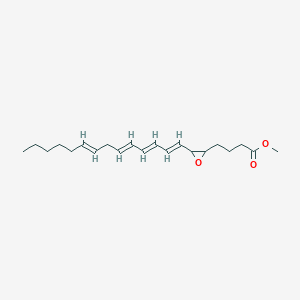
(-)-Leukotriene A4 methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Leukotriene A4 methyl ester: is a derivative of leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Leukotriene A4 methyl ester typically involves the esterification of leukotriene A4. This process can be achieved through the reaction of leukotriene A4 with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is monitored until the desired ester is formed, followed by purification through techniques like column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Leukotriene A4 methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Inflammatory Response Studies: The compound is used in research to study the mechanisms of inflammation and the role of leukotrienes in inflammatory diseases.
Medicine:
Drug Development: (-)-Leukotriene A4 methyl ester and its derivatives are investigated for their potential as therapeutic agents in treating inflammatory conditions, asthma, and other related disorders.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: (-)-Leukotriene A4 methyl ester exerts its effects by interacting with specific receptors and enzymes involved in the inflammatory response. It is known to modulate the activity of leukotriene receptors, leading to changes in cellular signaling pathways that regulate inflammation. The compound can also influence the production of other eicosanoids, further affecting the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Leukotriene B4: Another leukotriene involved in inflammation, but with different receptor interactions and effects.
Leukotriene C4: A leukotriene that plays a role in bronchoconstriction and is involved in asthma.
Leukotriene D4: Similar to leukotriene C4, it is involved in bronchoconstriction and allergic reactions.
Uniqueness: (-)-Leukotriene A4 methyl ester is unique due to its specific esterified structure, which can influence its stability, solubility, and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
methyl 4-[3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7+,11-10+,13-12+,16-14+ |
InChI-Schlüssel |
WTKAVFHPLJFCMZ-DZFNPKJTSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C=C/C=C/C1C(O1)CCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















